3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid
Description
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid is a benzimidazole derivative featuring a methyl-substituted benzimidazole core linked to a prop-2-ynoic acid (propargyl acid) moiety. The compound combines the aromatic, nitrogen-rich benzimidazole ring with a terminal alkyne and carboxylic acid group.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
YVYYPRFHNZZPED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out in acidic media, such as hot polyphosphoric acid or refluxing hydrochloric acid
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The prop-2-ynoic acid moiety may also play a role in the compound’s biological activity by interacting with different cellular components.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Core Structure: Imidazole (non-fused) with a methyl group.
- Substituents: Thioether (-S-) linkage and saturated propanoic acid chain.
- Key Differences :
- Replaces the benzimidazole core with a simpler imidazole ring, reducing aromatic conjugation.
- The thioether group introduces sulfur-based reactivity, contrasting with the alkyne in the target compound.
- Synthesis challenges, such as poor yields and competing substitutions, were reported in its preparation .
3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid
- Core Structure: Benzimidazole with dihydroxypropanoic acid.
- Substituents: Two hydroxyl groups on the propanoic acid chain.
- Key Differences :
3-(1,3-Benzothiazol-2-yl)propanoic Acid
- Core Structure : Benzothiazole (sulfur-containing heterocycle).
- Substituents: Saturated propanoic acid chain.
- Key Differences :
1,3-Bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one
- Core Structure : Benzimidazolone with dual propargyl groups.
- Substituents : Alkynes attached directly to the benzimidazole nitrogen.
Physicochemical Properties and Reactivity
| Compound | Functional Groups | Key Properties |
|---|---|---|
| 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid | Alkyne, carboxylic acid | High reactivity (alkyne for cycloadditions), moderate acidity (carboxylic acid) |
| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | Thioether, carboxylic acid | Lower reactivity (saturated chain), sulfur participation in redox reactions |
| 3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | Diol, carboxylic acid | Enhanced solubility and hydrogen-bonding capacity |
| 3-(1,3-Benzothiazol-2-yl)propanoic acid | Benzothiazole, carboxylic acid | Increased lipophilicity (sulfur atom), potential for π-π stacking |
Crystallographic and Supramolecular Features
- Hydrogen-bonding patterns in benzimidazole derivatives are critical for crystal packing and stability. The alkyne in 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid may engage in C-H···π interactions, contrasting with the hydroxyl-mediated networks in dihydroxypropanoic acid analogs .
Biological Activity
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the prop-2-ynoic acid group enhances its reactivity and potential interactions with biological targets.
The biological activity of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
- Cytotoxic Effects : Studies have demonstrated that certain benzimidazole derivatives can induce cytotoxicity in cancer cell lines by triggering programmed cell death pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid is critical for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence and position of substituents on the benzimidazole ring significantly influence the compound's potency and selectivity towards specific targets. For instance, modifications at the 1 or 2 positions can enhance binding affinity to target enzymes .
- Hydrophobic Interactions : The hydrophobic nature of the compound contributes to its ability to permeate cellular membranes, facilitating interaction with intracellular targets .
Anticancer Activity
A study investigated the anticancer properties of various benzimidazole derivatives, including 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid. The results indicated significant cytotoxic effects against human cancer cell lines, with IC50 values in the micromolar range. The compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid demonstrated effective inhibition against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential applications in treating resistant infections .
Comparative Analysis
| Compound | Activity Type | IC50/MIC Values | Mechanism |
|---|---|---|---|
| 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid | Anticancer | ~10 µM | Induces apoptosis via caspase activation |
| Benzimidazole Derivative A | Antimicrobial | 32 µg/mL | Disruption of cell wall synthesis |
| Benzimidazole Derivative B | HDAC Inhibition | ~5 µM | Inhibition of histone deacetylases |
Q & A
Q. What are the established synthetic routes for 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid?
A general synthetic strategy involves functionalizing the benzimidazole core. For example, lithiation of bis(1-methylbenzimidazol-2-yl)methane derivatives followed by reaction with propiolic acid esters or bromoacetate precursors can yield propiolic acid derivatives. Hydrolysis of intermediates (e.g., tert-butyl esters) under acidic conditions (trifluoroacetic acid/phenol) is commonly employed to obtain the final carboxylic acid .
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting initial structural parameters (Laue group, suspected elements).
- Using SHELXT for automated space-group determination and structure solution.
- Refining hydrogen atom positions via riding models or difference Fourier maps. Recent updates in SHELXL (post-2008) include improved handling of twinned data and high-resolution refinement for macromolecules .
Advanced Research Questions
Q. How can low yields in the synthesis of benzimidazole-propiolic acid derivatives be addressed?
Low yields often arise from competing substitution reactions (e.g., N-alkylation instead of S-alkylation). Optimize reaction conditions by:
- Using polar aprotic solvents (DMF, THF) to enhance nucleophilicity.
- Adjusting stoichiometry (e.g., excess 3-bromopropanoic acid to favor S-alkylation).
- Employing phase-transfer catalysts (e.g., DABCO) to accelerate reactions .
Q. What methodological challenges arise in characterizing hygroscopic intermediates during synthesis?
Salts like potassium 3,3-bis(1-methylbenzimidazol-2-yl)propionate are highly hygroscopic. Mitigation strategies include:
- Rapid isolation under inert atmosphere (argon/glovebox).
- Storage in vacuum desiccators with P₂O₅.
- Characterization via FTIR or NMR in anhydrous solvents (e.g., deuterated DMSO) .
Q. How can structural contradictions in crystallographic or spectral data be resolved?
Q. What applications exist for this compound in bioinorganic chemistry?
Derivatives like 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid serve as ligands for modeling non-heme iron enzymes. For example:
- Mimicking the 2-His-1-carboxylate facial triad in oxygenases.
- Studying metal-binding affinity via UV-Vis titration (e.g., Fe²⁺/Fe³⁺ complexes).
- Catalyzing oxidation reactions (e.g., alkane hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
